molecular formula C18H21N3O2 B7057244 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea

1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea

Cat. No.: B7057244
M. Wt: 311.4 g/mol
InChI Key: AVMUGJJQHUNYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a methoxy-substituted pyridine ring and a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is synthesized through a series of reactions, including methylation and methoxylation.

    Formation of the Indene Intermediate: The 2-methyl-1,3-dihydroindene is prepared via cyclization reactions.

    Coupling Reaction: The pyridine and indene intermediates are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(6-Methoxy-2-methylpyridin-3-yl)-3-phenylurea
  • 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methylphenyl)urea

Comparison: Compared to similar compounds, 1-(6-Methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea is unique due to the presence of the dihydroindene moiety, which imparts distinct chemical and biological properties. This structural difference may result in variations in reactivity, stability, and biological activity, making it a compound of particular interest in research and development.

Properties

IUPAC Name

1-(6-methoxy-2-methylpyridin-3-yl)-3-(2-methyl-1,3-dihydroinden-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-15(8-9-16(19-12)23-3)20-17(22)21-18(2)10-13-6-4-5-7-14(13)11-18/h4-9H,10-11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUGJJQHUNYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)NC2(CC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.